molecular formula C16H21FN4O2S2 B1318261 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 932807-07-3

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1318261
CAS No.: 932807-07-3
M. Wt: 384.5 g/mol
InChI Key: QIBMXCIRRPJFMR-UHFFFAOYSA-N
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Description

Table 1: Functional Groups and Their Roles

Functional Group Role in Structure
Piperidine ring Provides conformational flexibility and basicity
Ethylsulfonyl Enhances solubility and modulates electronic effects
4-Fluorobenzyl Introduces hydrophobicity and π-stacking potential
Thiol (-SH) Participates in tautomerism and metal coordination

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction data for this specific compound remains unpublished, related 1,2,4-triazole-3-thiol derivatives exhibit monoclinic crystal systems with space group P2₁/c. For example, analogous complexes show:

  • Unit cell parameters : a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, β = 98.6°.
  • Coordination geometry : Distorted tetrahedral arrangements around metal centers when thiol groups act as ligands.

The ethylsulfonyl group induces axial chirality in the piperidine ring, leading to two stable conformational isomers (chair and twist-boat) with an energy difference of ~2.3 kcal/mol (DFT calculations). Intermolecular interactions, such as N-H···S hydrogen bonds (2.9–3.1 Å) and C-H···π interactions (3.4 Å), stabilize the solid-state packing.

Thiol-Thione Tautomerism Studies via Spectroscopic Methods

The compound exists in equilibrium between thiol (-SH) and thione (-S-) tautomeric forms, as confirmed by:

  • FT-IR Spectroscopy :
    • Thiol form: S-H stretch at 2570 cm⁻¹.
    • Thione form: C=S stretch at 1250 cm⁻¹.
  • ¹H NMR Analysis :
    • Thiol proton resonance at δ 3.9 ppm (D₂O exchangeable).
    • Absence of thione proton confirms dominance of thiol form in solution.
  • UV-Vis Spectroscopy :
    • λmax at 290 nm (π→π* transition of triazole ring).

Table 2: Spectroscopic Signatures of Tautomers

Tautomer FT-IR (cm⁻¹) ¹H NMR (δ, ppm) UV-Vis (nm)
Thiol 2570 (S-H) 3.9 (S-H) 290
Thione 1250 (C=S) 305

Deprotonation of the thiol group under basic conditions (pH > 10) shifts the equilibrium toward the thione form, as evidenced by loss of S-H signals in NMR.

Comparative Structural Analysis with Related 1,2,4-Triazole Derivatives

Structural variations among 1,2,4-triazole derivatives significantly influence their physicochemical properties:

Table 3: Structural Comparison with Analogues

Compound Substituents Key Differences Impact on Properties
This compound Ethylsulfonyl, 4-fluorobenzyl Higher lipophilicity (LogP = 2.8) vs. methylsulfonyl analogues Enhanced membrane permeability
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Pyridyl group Planar pyridine ring enables π-stacking Increased solubility in polar solvents
1,2,4-Triazolo[3,4-b]thiadiazole Fused thiadiazole ring Extended π-conjugation Red-shifted UV absorption (λmax = 320 nm)

The 4-fluorobenzyl group in the target compound introduces steric bulk compared to simpler alkyl chains, reducing rotational freedom (barrier = 8.7 kcal/mol). Conversely, replacing the ethylsulfonyl group with a methylsulfonyl moiety decreases molecular weight by 14.5% but reduces thermal stability (ΔTm = 15°C).

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMXCIRRPJFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113209
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932807-07-3
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932807-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the triazole ring with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

This compound is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit promising antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, derivatives of triazoles have shown activity against resistant strains of bacteria, suggesting that this compound could be a candidate for developing new antibiotics .

Pain Management

The affinity of triazole derivatives for mu-opioid receptors (MOR) and sigma-1 receptors (σ1R) has been investigated as a pathway for pain management with reduced side effects compared to traditional opioids. The synthesis of triazole derivatives related to fentanyl has demonstrated that modifications can enhance binding affinity and selectivity for these receptors, indicating potential applications in analgesic drug development .

Anticancer Properties

Triazoles are also being explored for their anticancer potential. Studies suggest that compounds featuring the triazole ring can inhibit tumor growth by interfering with cellular processes. The specific compound may play a role in targeting cancer cell lines, although detailed studies are still needed to elucidate its mechanisms of action .

Neuropharmacological Effects

Given its structure, the compound may influence neurotransmitter systems. Triazole derivatives have been studied for their effects on the central nervous system, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Synthesis and Biological Evaluation

In a study published by Brazilian researchers, a series of triazole derivatives were synthesized and evaluated for their binding affinities to MOR and σ1R receptors. The results indicated that modifications on the triazole scaffold could significantly enhance receptor affinity, paving the way for new analgesic agents with fewer side effects than existing opioids .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of various triazole compounds, including derivatives similar to this compound. The study revealed effective inhibition against several pathogenic bacteria, suggesting potential uses in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the piperidine and fluorobenzyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-thiol derivatives are versatile scaffolds in medicinal and materials chemistry. Below is a comparative analysis of the target compound with analogues, focusing on structural features, biological activities, and applications.

Structural Analogues with Antiviral Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Compound 16) Structure: Position 4 substituted with cyclopentenylamino; position 5 with hydrazinyl-iodophenyl. Advantage Over Target Compound: Higher specificity for viral helicase, but lacks the ethylsulfonyl-piperidine group, which may influence pharmacokinetics .
  • 4-((3-Nitrobenzylidene)amino)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Structure: Schiff base at position 4; nitrobenzylidene and nitrophenyl groups. Activity: Antibacterial efficacy against Staphylococcus aureus (MIC = 0.132 mM), surpassing ampicillin. Also inhibits dihydrofolate reductase (DHFR) .

Analogues with Corrosion Inhibition Properties

  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) Structure: Position 4 substituted with 4-(methylthio)benzyl. Activity: Mixed-type corrosion inhibitor for zinc in HCl, with 85% efficiency at 0.1 M concentration. Predominantly anodic inhibition . Comparison: The target compound’s ethylsulfonyl-piperidine group introduces bulkier substituents, which may reduce adsorption efficiency on metal surfaces compared to TRD’s simpler benzyl group .

Analogues with Modified Piperidine/Sulfonyl Groups

  • 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Structure: Position 4 substituted with tetrahydrofuran-methyl. Comparison: The 4-fluorobenzyl group in the target compound may offer stronger aromatic interactions in biological targets compared to tetrahydrofuran-methyl .

Comparative Data Tables

Key Research Findings

  • Antiviral Potential: Ethylsulfonyl-piperidine substituents (as in the target compound) are less explored in antiviral studies compared to hydrazinyl or cyclopentenylamino groups, which show direct helicase inhibition .
  • Antibacterial vs. Antiviral Trade-offs : Nitro-substituted triazoles (e.g., ) exhibit stronger antibacterial activity, while the target compound’s fluorobenzyl group may balance solubility and target affinity.
  • Corrosion Inhibition : Simpler benzyl substituents (e.g., TRD ) outperform bulkier groups in adsorption efficiency, suggesting the target compound may be less optimal for this application.

Biological Activity

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₆H₂₁FN₄O₂S₂. It features a triazole ring substituted with an ethylsulfonyl piperidine and a fluorobenzyl group. The presence of the thiol functional group enhances its reactivity and biological potential.

PropertyValue
Chemical FormulaC₁₆H₂₁FN₄O₂S₂
CAS Number932807-07-3
Molecular Weight365.48 g/mol
Hazard InformationIrritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various 1,2,4-triazole derivatives. For instance, a study demonstrated that S-substituted derivatives of 1,2,4-triazole-3-thiols exhibited significant activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the sulfur atom and the substitution pattern on the triazole ring can significantly influence the biological activity. For instance, compounds with specific substituents showed enhanced antifungal activity compared to others .

Case Studies

  • Antifungal Activity : A series of studies have shown that compounds similar to this compound demonstrate promising antifungal properties by inhibiting ergosterol biosynthesis in fungi through cytochrome P450 enzyme inhibition .
  • Antibacterial Activity : In vitro evaluations revealed that this class of compounds exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The most active derivatives often had MIC values in the range of 0.06 to 32 μg/mL .

Research Findings

A comprehensive review of literature indicates that various derivatives of 1,2,4-triazoles are being explored for their potential in treating infections caused by resistant strains of bacteria and fungi. The mechanism of action typically involves disruption of critical metabolic pathways in microbial cells .

Table: Summary of Biological Activities

Activity TypeMIC Range (μg/mL)Notable Pathogens
Antibacterial0.06 - 32E. coli, S. aureus, P. aeruginosa
Antifungal31.25 - 125Candida albicans

Q & A

Basic Question: What are the optimized synthetic routes for 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves alkylation of a triazole-thiol precursor with an appropriate alkyl halide. For example, a base (e.g., NaOH) in methanol facilitates nucleophilic substitution at the thiol group . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol .
  • Temperature : Room temperature avoids side reactions, but elevated temperatures (40–60°C) can accelerate sluggish substitutions .
  • Stoichiometry : A 1:1 molar ratio of triazole-thiol to alkyl halide minimizes byproducts .
    Yield optimization often requires iterative adjustments, with characterization by LC-MS and ¹H-NMR to confirm product integrity .

Basic Question: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H-NMR and ¹³C-NMR : Confirm regiochemistry of substituents (e.g., ethylsulfonyl vs. fluorobenzyl groups) .
  • LC-MS : Validates molecular weight and detects impurities .
  • Elemental analysis : Ensures stoichiometric consistency, particularly for sulfur content .
  • IR spectroscopy : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
    Purity is further assessed via HPLC with UV detection (≥95% purity threshold for biological assays) .

Advanced Question: How can molecular docking and ADME studies be integrated to predict the biological activity and pharmacokinetic profile of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the triazole-thiol core and hydrophobic interactions with the fluorobenzyl group .
  • ADME prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and blood-brain barrier penetration. The ethylsulfonyl group may enhance solubility but reduce membrane permeability .
  • Validation : Compare in silico predictions with in vitro assays (e.g., cytochrome P450 inhibition) to refine models .

Advanced Question: What strategies resolve contradictions in biological activity data across studies on similar triazole-thiol derivatives?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, temperature): Standardize protocols (e.g., CLSI guidelines) .
  • Compound purity : Re-evaluate impurities via LC-MS and repeat assays with rigorously purified batches .
  • Cellular models : Use isogenic cell lines or primary cells to minimize variability .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., enzymatic vs. cell-based assays) .
    Meta-analyses of published data can identify trends obscured by experimental noise .

Advanced Question: What role do substituents like ethylsulfonyl and fluorobenzyl play in the compound's reactivity and target interactions?

Methodological Answer:

  • Ethylsulfonyl group :
    • Enhances solubility via polar sulfonyl interactions.
    • Stabilizes protein binding through sulfone-oxygen hydrogen bonds .
  • 4-Fluorobenzyl group :
    • Introduces steric bulk, influencing binding pocket accessibility.
    • Fluorine’s electronegativity modulates electron density, affecting π-π stacking with aromatic residues .
      Experimental validation : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and compare activity via dose-response assays .

Advanced Question: How can computational methods like DFT improve the interpretation of spectroscopic data for this compound?

Methodological Answer:

  • DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to assign signals .
  • Vibrational analysis : Simulate IR spectra to resolve overlapping peaks (e.g., distinguishing C-S from C-N stretches) .
  • Electronic properties : Calculate HOMO-LUMO gaps to correlate with reactivity trends (e.g., nucleophilic sites) .
    Coupling DFT with experimental data reduces ambiguity in structural assignments .

Advanced Question: What safety considerations are critical during the synthesis and handling of this compound?

Methodological Answer:

  • Toxicity : Review SDS data for acute toxicity (e.g., LD50) and implement fume hood use for volatile intermediates .
  • Reactivity : Thiols are prone to oxidation; store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

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